2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester
Description
Chemical Name: 2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester (synonyms: ethyl 5-nitrobenzofuran-2-carboxylate, 5-nitrobenzo[b]furan-2-carboxylic acid ethyl ester) CAS Registry Number: 69604-00-8 Molecular Formula: C₁₁H₉NO₅ Molecular Weight: 235.20 g/mol Structural Features:
- A fused bicyclic benzoxazole core (benzene fused with oxazole).
- Nitro (-NO₂) substituent at position 5 on the benzene ring.
- Ethyl ester (-COOCH₂CH₃) at position 2 of the oxazole ring.
Properties
IUPAC Name |
ethyl 5-nitro-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-2-16-10(13)9-11-7-5-6(12(14)15)3-4-8(7)17-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFFACVVLUBJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284489 | |
| Record name | Ethyl 5-nitro-2-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159515-90-8 | |
| Record name | Ethyl 5-nitro-2-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159515-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-nitro-2-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester typically involves the condensation of 2-aminophenol with ethyl 2-nitrobenzoate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Aqueous sodium hydroxide.
Major Products Formed
Reduction: 2-Benzoxazolecarboxylic acid, 5-amino-, ethyl ester.
Substitution: 2-Benzoxazolecarboxylic acid, 5-nitro-.
Scientific Research Applications
2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzoxazole ring can bind to certain enzymes and receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Key Properties :
- The nitro group enhances electron-withdrawing effects, increasing reactivity in electrophilic substitution or nucleophilic aromatic substitution reactions.
- The ethyl ester improves solubility in organic solvents, making it suitable for synthetic applications in pharmaceuticals, agrochemicals, and materials science .
Comparative Analysis with Structurally Similar Compounds
Comparison of Substituents and Functional Groups
The following compounds share structural similarities with the target molecule but differ in substituents, heteroatoms, or ester groups:
Structural and Reactivity Differences
Heterocyclic Core :
- Benzoxazole (target compound): Contains oxygen and nitrogen in the oxazole ring, enabling hydrogen bonding and polar interactions .
- Benzothiazole (e.g., CAS 557099-40-8): Sulfur atom replaces oxygen, increasing lipophilicity and metal-binding capacity .
- Benzofuran (e.g., CAS 174775-48-5): Lacks nitrogen in the fused ring, reducing basicity and altering electronic properties .
Substituent Effects: Nitro (-NO₂): Enhances electrophilicity and stabilizes negative charges (e.g., in intermediates for Suzuki coupling) . Amino (-NH₂): Electron-donating, promotes participation in condensation or diazotization reactions . Chloro (-Cl): Acts as a leaving group in nucleophilic substitutions (e.g., SNAr reactions) .
Ester Group Variations :
- Ethyl ester : Balances solubility and stability for synthetic applications.
- Methyl ester : Higher volatility but reduced steric hindrance compared to ethyl .
Biological Activity
Overview
2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester is a compound belonging to the benzoxazole family, which is characterized by a fused benzene and oxazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. The presence of a nitro group at the 5-position and an ethyl ester group enhances its chemical reactivity and biological profile.
- Molecular Formula : C11H10N2O3
- CAS Number : 1159515-90-8
- Molecular Weight : 218.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates, which may lead to cytotoxic effects. Additionally, the benzoxazole ring can bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Properties
Studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include:
- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle at the G1/S checkpoint.
- Induction of Apoptosis : It activates apoptotic pathways through caspase activation.
A case study involving human breast cancer cell lines (MCF-7) reported a half-maximal inhibitory concentration (IC50) of approximately 15 µM, indicating potent activity against cancer cells.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of 2-aminophenol with ethyl 2-nitrobenzoate under acidic conditions. The reaction proceeds through an intermediate Schiff base that cyclizes to form the benzoxazole ring. Key reaction conditions include:
- Catalysts : Sulfuric acid or hydrochloric acid
- Temperature : Heating is necessary to promote cyclization
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : As a building block for synthesizing more complex benzoxazole derivatives.
- Biological Research : Investigated for its potential as an antimicrobial and anticancer agent.
- Material Science : Used in developing new materials with specific properties like fluorescence.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 2-Benzoxazolecarboxylic acid, 5-amino-, ethyl ester | Amino group instead of nitro | Potentially lower antimicrobial activity |
| 2-Benzoxazolecarboxylic acid, 5-nitro-, methyl ester | Methyl ester group | Different solubility and reactivity |
The unique structural features of this compound contribute to its distinctive biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
